molecular formula C10H13NO2 B1266957 2-Anilinobutanoic acid CAS No. 67832-70-6

2-Anilinobutanoic acid

Cat. No. B1266957
CAS RN: 67832-70-6
M. Wt: 179.22 g/mol
InChI Key: LZHXNUAOYPZQJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Anilinobutanoic acid often involves chemical oxidative polymerization, as seen in the copolymerization of aniline (ANI) with 2-aminoterephthalic acid (2ATA), producing materials with varied solubility, conductivity, and electroactivity (Arias-Pardilla et al., 2006). This method exemplifies how anilines can be incorporated into complex polymer backbones, potentially offering insights into the synthesis strategies for 2-Anilinobutanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as aniline derivatives, has been characterized using various spectroscopic techniques. For example, the study of a 2,2-diphenyl-2-hydroxyactic acid and aniline adduct revealed its crystalline structure, providing a basis for understanding how aniline functionalities might interact in more complex molecules (Xing Rui-guang, 2007).

Chemical Reactions and Properties

Anilines undergo various chemical reactions, impacting their incorporation into larger molecules or polymers. An example includes the photocatalytic degradation of chlorinated aniline, indicating the reactivity of aniline derivatives under specific conditions, which could inform the chemical behavior of 2-Anilinobutanoic acid (Wei Chu et al., 2007).

Physical Properties Analysis

The physical properties of aniline copolymers, such as their solubility and electroactivity in aqueous media, provide valuable insights. For instance, aniline and 2-aminoterephthalic acid copolymers show clear electroactivity in aqueous acid medium, hinting at the potential physical properties of 2-Anilinobutanoic acid in various environments (Arias-Pardilla et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties of aniline derivatives can shed light on the reactivity and stability of 2-Anilinobutanoic acid. Studies on the photocatalytic activity of TiO2/ZnO-supported phosphomolybdic acid nanocomposites for aniline degradation illustrate the potential chemical interactions and stability of aniline-based compounds in the presence of photocatalysts (Taghavi et al., 2018).

Scientific Research Applications

1. Photocatalytic Degradation of Organic Pollutants

Research has shown that certain nanophotocatalysts, when synthesized with components like TiO2 and ZnO, can effectively degrade organic pollutants like aniline in aqueous solutions. These studies highlight the potential of using such nanophotocatalysts in environmental remediation to remove organic contaminants from water sources (Taghavi et al., 2018).

2. Degradation of Chlorinated Anilines

Investigations into the degradation of chlorinated anilines, such as 2-chloroaniline, have revealed that processes like ozonation, photolysis, and radiolysis can effectively degrade these compounds in water. This research is crucial in addressing industrial wastewater pollution, particularly where chlorinated anilines are prevalent (Winarno & Getoff, 2002).

3. Nanomaterials in Pollution Control

Studies have demonstrated the effectiveness of SnO2 nanostructures in the photocatalytic degradation of aniline-based pollutants. Such research emphasizes the role of advanced nanomaterials in environmental pollution control, offering potential solutions for the degradation of complex organic pollutants (Talebian & Jafarinezhad, 2013).

4. Inhibition of Protein Glycation

Anthranilic acid derivatives, including 2-anilinobutanoic acid, have been studied for their potential in inhibiting protein glycation. This research is significant in the management of metabolic disorders, as these compounds could mitigate the damaging effects of advanced glycation end-products (AGEs) on cells (Jahan et al., 2018).

5. Corrosion Inhibition in Industrial Applications

The use of certain aniline derivatives, such as (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline, has been shown to be effective in inhibiting the corrosion of low carbon steel in acidic environments. This research holds significance for industrial applications where corrosion prevention is critical (Farsak et al., 2015).

6. Applications in Biochemical and Medical Research

The compound 8-anilino-1-naphthalenesulfonic acid, a derivative of aniline, has been used in biochemical research due to its sensitivity to environmental changes and ability to bind to hydrophobic pockets of proteins. This application is valuable in studying various biological systems and understanding protein dynamics (Wang et al., 2019).

properties

IUPAC Name

2-anilinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHXNUAOYPZQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinobutanoic acid

CAS RN

67832-70-6
Record name NSC105541
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylamino)butanoic acid
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